

# 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

## CAS number

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### Compound of Interest

**Compound Name:** 6-(Trifluoromethyl)pyridine-2-carbonyl chloride

**Cat. No.:** B1387844

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An In-depth Technical Guide to **6-(Trifluoromethyl)pyridine-2-carbonyl chloride**

## Introduction: A Key Building Block in Modern Chemistry

**6-(Trifluoromethyl)pyridine-2-carbonyl chloride**, identified by its CAS Number 1099597-77-9, is a highly reactive acyl chloride that serves as a crucial intermediate in the synthesis of complex organic molecules.<sup>[1][2]</sup> Its structure incorporates the trifluoromethylpyridine (TFMP) moiety, a privileged scaffold in medicinal and agricultural chemistry. The unique physicochemical properties imparted by the trifluoromethyl (-CF<sub>3</sub>) group—such as high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity and pharmacokinetic profiles of target compounds.<sup>[3][4]</sup> Consequently, this reagent is of significant interest to researchers and scientists in drug discovery and crop protection, enabling the construction of novel pharmaceuticals and agrochemicals.<sup>[5][6]</sup>

This guide provides a comprehensive technical overview of **6-(trifluoromethyl)pyridine-2-carbonyl chloride**, covering its physicochemical properties, synthesis, reactivity, applications, and handling protocols, designed for professionals in the chemical and pharmaceutical sciences.

## PART 1: Physicochemical and Structural Characteristics

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** are summarized below.

Property	Value	Reference(s)
CAS Number	1099597-77-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> NO	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Weight	209.55 g/mol	<a href="#">[1]</a>
Appearance	Liquid	<a href="#">[1]</a>
Density	1.450 g/mL at 25 °C	<a href="#">[1]</a>
Refractive Index	n <sub>20/D</sub> 1.473	<a href="#">[1]</a>
Storage Temperature	-20°C, under inert gas	<a href="#">[1]</a> <a href="#">[8]</a>
SMILES	FC(F)(F)c1ccccc(n1)C(Cl)=O	<a href="#">[1]</a>
InChI Key	AUWDKAUYDQJDMS- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[9]</a>

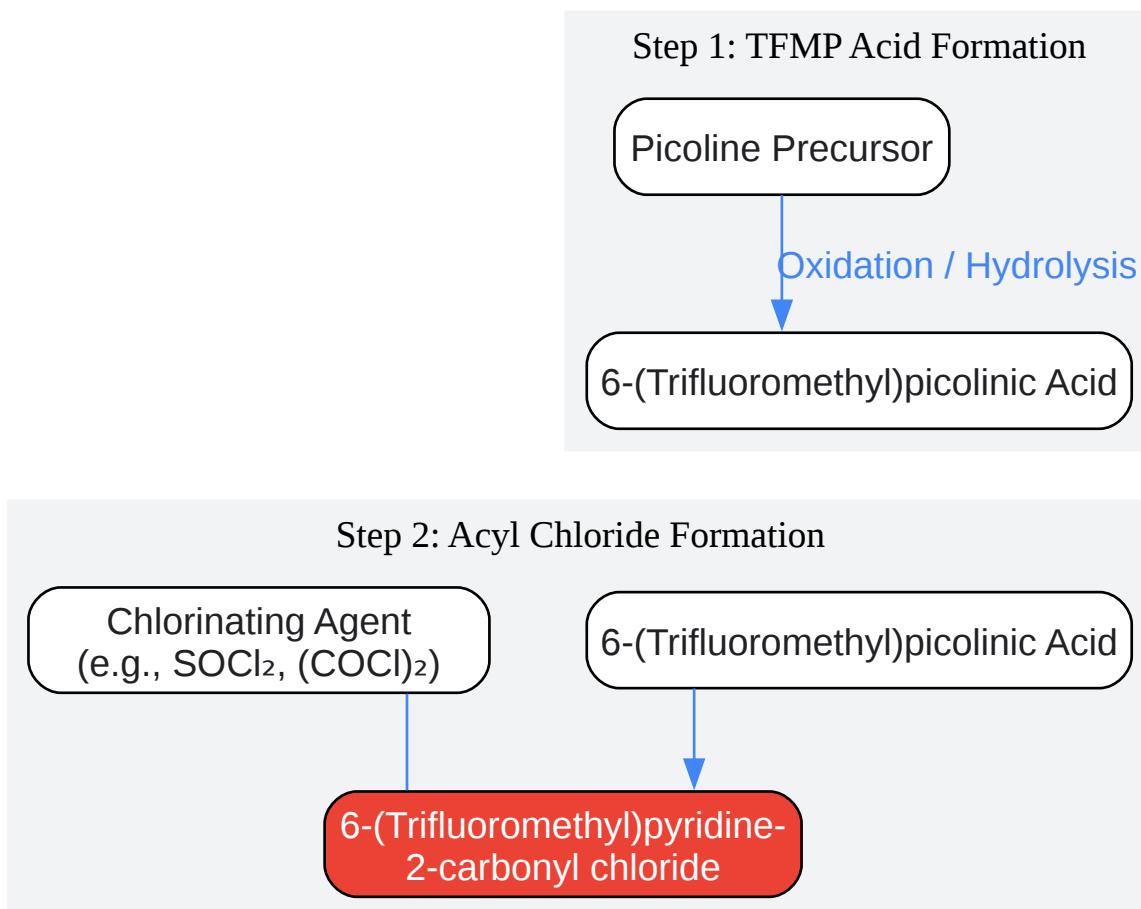
## PART 2: Synthesis and Manufacturing Principles

The synthesis of trifluoromethylpyridine derivatives is a well-established field, driven by their importance in various industries.[\[6\]](#) While multiple strategies exist for creating the TFMP core, the conversion to the final acyl chloride is a standard, high-yield transformation.

### Conceptual Synthesis Pathway

The most logical and industrially scalable synthesis of **6-(trifluoromethyl)pyridine-2-carbonyl chloride** starts from the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. This precursor is then activated to the highly reactive acyl chloride using a standard chlorinating agent.

The general workflow can be visualized as follows:



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Caption: Generalized two-step synthesis workflow.

## Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol describes the laboratory-scale conversion of 6-(trifluoromethyl)picolinic acid to the target acyl chloride. The causality for this choice rests on the high efficiency and straightforward purification associated with reagents like thionyl chloride or oxalyl chloride.

Materials:

- 6-(Trifluoromethyl)picolinic acid

- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Catalytic N,N-Dimethylformamide (DMF)
- Nitrogen or Argon gas supply
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and heating mantle

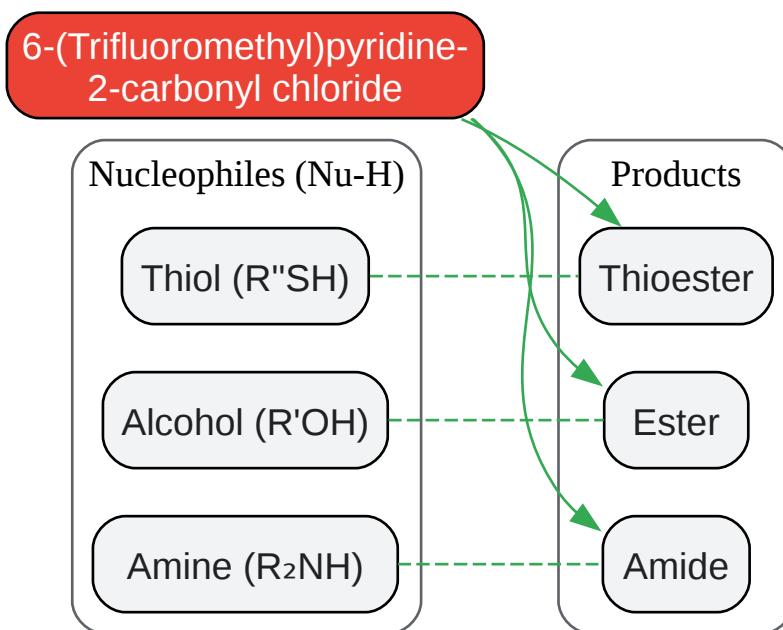
Procedure:

- Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen or argon gas. This is critical as the acyl chloride product is moisture-sensitive.
- Dissolution: To the round-bottom flask, add 6-(trifluoromethyl)picolinic acid (1.0 eq) and suspend it in anhydrous DCM.
- Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction, particularly when using oxalyl chloride.
- Reagent Addition: Slowly add thionyl chloride (approx. 1.5 eq) or oxalyl chloride (approx. 1.2 eq) dropwise to the stirred suspension at 0 °C. Gas evolution ( $\text{SO}_2$  or  $\text{CO}_2/\text{CO}$ ) will be observed.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
- Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the solvent and excess chlorinating agent under reduced pressure. The crude **6-(trifluoromethyl)pyridine-2-carbonyl chloride** is often used directly in the next step without further purification. If high purity is required, distillation under high vacuum can be performed.

## PART 3: Reactivity and Synthetic Applications

## Core Reactivity: Nucleophilic Acyl Substitution

The primary utility of **6-(trifluoromethyl)pyridine-2-carbonyl chloride** stems from its function as a potent acylating agent. The carbonyl carbon is highly electrophilic, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form stable amides, esters, and thioesters, respectively. This reactivity is the cornerstone of its application as a molecular building block.



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Caption: General acylation reactivity with common nucleophiles.

## Applications in Drug Discovery & Agrochemicals

The TFMP scaffold is present in numerous commercialized and investigational molecules. The ability to introduce this moiety via a reactive handle like an acyl chloride is invaluable.

- Pharmaceuticals: The TFMP group is found in drugs across various therapeutic areas.<sup>[3]</sup> For instance, derivatives are explored as ROR<sub>γ</sub>t inverse agonists for treating autoimmune diseases.<sup>[10]</sup> FDA-approved drugs like Enasidenib and Alpelisib contain related trifluoromethyl-heterocycle cores, highlighting the motif's value in modulating protein-ligand interactions and improving drug-like properties.<sup>[11]</sup>

- Agrochemicals: Many modern insecticides and fungicides incorporate the TFMP structure to enhance potency and stability.[6] For example, the fungicide Fluazinam and the insecticide Sulfoxaflor are built from TFMP intermediates.[6] **6-(Trifluoromethyl)pyridine-2-carbonyl chloride** serves as a key starting point for synthesizing analogs and developing new active ingredients.

## PART 4: Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the identity and purity of the reagent. The following section provides predicted spectroscopic data and a standard protocol for its acquisition. These predictions are based on the known effects of the trifluoromethyl and acyl chloride groups on the pyridine ring.[12][13]

### Predicted Spectroscopic Data

#### <sup>1</sup>H NMR (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling (J) Hz	Assignment
~8.2 - 8.4	d	~8.0	H-3
~8.0 - 8.2	t	~8.0	H-4
~7.8 - 8.0	d	~8.0	H-5

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**<sup>13</sup>C NMR (in CDCl<sub>3</sub>)**

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Chemical Shift ( $\delta$ ) ppm	Assignment
~166 - 170	C=O (carbonyl)
~152 - 156	C-2
~148 - 152 (q)	C-6
~138 - 142	C-4
~126 - 130	C-3
~120 - 124	C-5
~118 - 122 (q)	-CF <sub>3</sub>

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**FT-IR (neat)**

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Wavenumber (cm <sup>-1</sup> )	Assignment
~1770 - 1790	C=O stretch (acyl chloride)
~1580 - 1600	C=N/C=C stretch (pyridine ring)
~1250 - 1350	C-F stretch (strong)
~1100 - 1200	C-F stretch (strong)

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## Protocol for Spectroscopic Analysis

This protocol ensures a self-validating system for confirming the material's identity.

### Instrumentation:

- NMR Spectrometer ( $\geq$ 300 MHz for <sup>1</sup>H)
- FT-IR Spectrometer with ATR attachment

### Procedure:

- NMR Sample Preparation:
  - In a dry NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Due to the reagent's moisture sensitivity, this should be performed under an inert atmosphere (e.g., in a glovebox) or quickly in a dry environment.
  - Cap the tube tightly.
- NMR Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum.
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio for the quaternary carbons and the  $-\text{CF}_3$  carbon.
- FT-IR Acquisition:
  - Place a small drop of the neat liquid directly onto the crystal of the ATR-FTIR spectrometer.
  - Acquire the spectrum over the range of 4000-600  $\text{cm}^{-1}$ .
  - Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) immediately after the measurement.

## PART 5: Safety, Handling, and Storage

**6-(Trifluoromethyl)pyridine-2-carbonyl chloride** is a reactive and corrosive compound that requires careful handling.

- GHS Classification: Skin Corrosion 1B.[\[1\]](#)
- Pictogram: GHS05 (Corrosion)[\[1\]](#)
- Signal Word: Danger[\[1\]](#)

- Hazard Statement: H314 - Causes severe skin burns and eye damage.[\[1\]](#)
- Precautionary Measures:
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[1\]](#)
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[14\]](#)
  - P310: Immediately call a POISON CENTER or doctor.[\[1\]](#)
  - Handle only in a well-ventilated chemical fume hood.[\[15\]](#)
  - Avoid contact with skin, eyes, and clothing.[\[15\]](#)
  - Keep away from moisture and incompatible materials such as strong oxidizing agents, bases, and water.[\[16\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[15\]](#)  
Recommended storage is at -20°C under an inert atmosphere to maintain long-term stability.[\[1\]](#)

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